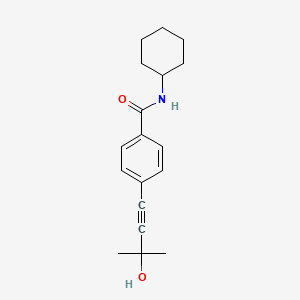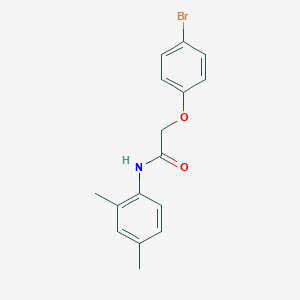
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. It was first discovered in 2006 by researchers at the University of California, San Francisco, and has since been studied extensively for its potential as an anti-cancer drug.
Mechanism of Action
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide binds to the DNA-binding cleft of Pol I and prevents the enzyme from initiating transcription of rRNA. This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. Inhibition of Pol I transcription also leads to the activation of the p53 tumor suppressor pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of the nucleolar remodeling complex (NoRC), which is involved in the regulation of gene expression. This can lead to changes in the expression of genes involved in cell growth, differentiation, and survival.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is that it has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study as an anti-cancer drug. However, this compound is also known to have off-target effects on other cellular processes, which can complicate interpretation of experimental results. In addition, this compound is a relatively new drug and its long-term safety and efficacy have not yet been fully established.
Future Directions
There are several potential future directions for research on N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of this compound. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, and to explore its potential for use in the treatment of other diseases.
Synthesis Methods
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is synthesized through a multi-step process involving the reaction of several chemical compounds, including cyclohexylamine, 4-bromo-2-fluorobenzonitrile, and 3-hydroxy-3-methyl-1-butyn-1-ol. The synthesis method has been described in detail in several scientific publications.
Scientific Research Applications
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to be effective against a variety of cancer cell lines, including breast, colon, and ovarian cancer cells. It works by inhibiting the transcription of ribosomal RNA (rRNA) by Pol I, which is essential for the growth and proliferation of cancer cells. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
properties
IUPAC Name |
N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-18(2,21)13-12-14-8-10-15(11-9-14)17(20)19-16-6-4-3-5-7-16/h8-11,16,21H,3-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPCVTWUZBZHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)

![methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5807467.png)


![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5807517.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5807545.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)